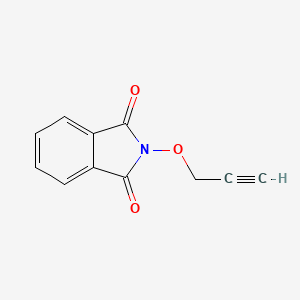

N-(Propargyloxy)phthalimide

Description

Significance of Phthalimide (B116566) Scaffolds in Advanced Chemical Synthesis

The phthalimide group, chemically known as isoindole-1,3-dione, is a well-established and important structural unit in organic chemistry. actascientific.comrsc.org Phthalimides are recognized for their chemical stability, including resistance to oxidation and heat, which makes them robust components in multi-step syntheses. organic-chemistry.org

Historically, the phthalimide scaffold is famously associated with the Gabriel synthesis, a method for preparing primary amines. In this reaction, the phthalimide anion acts as a surrogate for ammonia, providing a controlled route to amine synthesis. turito.com Beyond this classical application, the phthalimide moiety is a prominent pharmacophore, a structural feature responsible for a molecule's biological activity. ucl.ac.uk Numerous phthalimide derivatives have been investigated and developed for a wide range of therapeutic applications, exhibiting activities such as anti-inflammatory, anticancer, antibacterial, and antifungal properties. actascientific.comrsc.orgucl.ac.uk This biological relevance has made the synthesis of novel phthalimide-containing molecules an active area of research in medicinal chemistry. ucl.ac.uk Furthermore, phthalimides serve as versatile intermediates and starting materials for producing agrochemicals, polymers, and dyes. rsc.org

Overview of the Propargyl Moiety's Role in Chemical Reactivity

The propargyl group, with the chemical structure HC≡C-CH₂-, is a highly reactive functional group due to the presence of a terminal carbon-carbon triple bond (an alkyne). rawsource.com This triple bond is a site of high electron density, making it susceptible to a variety of chemical transformations, most notably addition reactions. rawsource.com The propargyl moiety can readily react with halogens, hydrogen, and other reagents, enabling the synthesis of more complex molecular structures. rawsource.com

The terminal alkyne of the propargyl group is particularly significant for its role in "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. chemie-brunschwig.chalfa-chemistry.com The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where a terminal alkyne reacts with an azide (B81097) to form a stable 1,2,3-triazole ring. alfa-chemistry.comsci-hub.se This reaction is exceptionally reliable and bio-orthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. alfa-chemistry.comnih.gov This has led to the widespread use of propargyl-containing compounds for bioconjugation, drug discovery, and materials science. alfa-chemistry.comnih.gov The propargyl group is therefore considered a crucial building block for creating functionalized molecules and linking different molecular fragments together. mdpi.com

Historical Context of N-(Propargyloxy)phthalimide in Academic Literature

This compound, also known as 2-(prop-2-yn-1-yloxy)isoindole-1,3-dione, serves as a key reagent that bridges the utility of the phthalimide scaffold with the reactivity of the propargyl group. chemimpex.com Its synthesis is typically achieved through the reaction of N-hydroxyphthalimide with a propargyl halide, such as propargyl bromide, in the presence of a base. wikipedia.org N-hydroxyphthalimide itself is a well-known compound, first prepared in 1880. wikipedia.org

In academic and industrial research, this compound is primarily used as a versatile building block. chemimpex.com Its propargyl group allows it to participate in the aforementioned click chemistry reactions, enabling its conjugation to molecules containing azide groups. chemie-brunschwig.chtcichemicals.com This makes it a useful tool for creating more elaborate structures, including potential drug candidates and specialized polymers. chemimpex.com

Research literature documents its use as a precursor in various transformations. For example, it serves as the starting material in Mannich reactions with formaldehyde (B43269) and various amines to synthesize a series of N-(4-t-amino-2-butynyloxy)phthalimides. researchgate.net These reactions highlight the ability to further functionalize the molecule at the terminal alkyne position while keeping the stable phthalimide core intact. The compound has also been noted in studies involving polymerization, leveraging the reactivity of the alkyne group. koreascience.kr

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(Prop-2-yn-1-yloxy)isoindole-1,3-dione | chemimpex.com |

| CAS Number | 4616-63-1 | tcichemicals.com |

| Chemical Formula | C₁₁H₇NO₃ | |

| Molar Mass | 201.18 g/mol | google.com |

| Appearance | White to pale yellow crystalline solid | wikipedia.org |

| Melting Point | 138-142 °C | tcichemicals.com |

Table 2: Representative Mannich Reaction with this compound

This table illustrates the use of this compound as a substrate in the synthesis of N-(4-t-amino-2-butynyloxy)phthalimides. researchgate.net

| Starting Material | Reagents | Product Structure |

| This compound | Formaldehyde, Cyclic Amine (e.g., Piperidine) |

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-ynoxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3/c1-2-7-15-12-10(13)8-5-3-4-6-9(8)11(12)14/h1,3-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGZBVPXPDNXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCON1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196745 | |

| Record name | N-(Prop-2-ynyloxy)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4616-63-1 | |

| Record name | 2-(2-Propyn-1-yloxy)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4616-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Prop-2-ynyloxy)phthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004616631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4616-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Prop-2-ynyloxy)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(prop-2-ynyloxy)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Propargyloxy Phthalimide and Its Derivatives

Classical and Contemporary Synthetic Routes to N-(Propargyloxy)phthalimide

The preparation of this compound can be achieved through several established and modern synthetic methods. These approaches primarily involve the formation of the N-O bond or the N-C bond of the phthalimide (B116566) moiety.

Modified Gabriel Synthesis Approaches for N-Alkoxyphthalimides

The Gabriel synthesis, a well-established method for preparing primary amines, can be adapted to synthesize N-alkoxyphthalimides. numberanalytics.comwikipedia.org The traditional method involves the N-alkylation of a phthalimide salt with an alkyl halide. wikipedia.org In a modified approach for N-alkoxyphthalimides, N-hydroxyphthalimide (NHPI) is used as the starting material. nih.govrsc.org

One common procedure involves the reaction of the potassium salt of phthalimide with propargyl bromide. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). The use of DMF as a solvent has been shown to be effective for the Gabriel synthesis. masterorganicchemistry.com An improved procedure for the condensation of potassium phthalimide with organic halides has been developed, highlighting the utility of DMF in achieving good yields. masterorganicchemistry.com In some cases, the reaction can be facilitated by the addition of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, to enhance the reaction rate and yield. numberanalytics.com

Mechanochemical methods, which involve solvent-free reactions in a ball mill, have also been explored for the N-alkylation of imides, presenting an environmentally friendly alternative to classical solution-based conditions. beilstein-journals.org

| Reactants | Catalyst/Base | Solvent | Conditions | Yield | Reference |

| Potassium Phthalimide, Propargyl Bromide | - | DMF | 80°C, 24h | 64% | |

| Phthalimide, Propargyl Bromide | K2CO3 | DMF | - | High | iu.edu |

Condensation Reactions with Phthalic Anhydride (B1165640) Precursors

The most direct synthesis of phthalimides involves the dehydrative condensation of phthalic anhydride with a primary amine at high temperatures. organic-chemistry.org For the synthesis of this compound, this would conceptually involve the condensation of phthalic anhydride with O-(prop-2-yn-1-yl)hydroxylamine. This approach is particularly useful when the corresponding amine is readily available. organic-chemistry.org

The reaction of phthalic anhydride with various amines to form N-substituted phthalimides is a general and widely used method. Lewis acids such as TaCl5-silica gel can catalyze the reaction between anhydrides and amines under microwave irradiation in solvent-free conditions, offering a rapid and efficient protocol. organic-chemistry.org

N-Alkylation Strategies for Phthalimide Functionalization

Direct N-alkylation of phthalimide is a common strategy for introducing various functional groups. organic-chemistry.org For the synthesis of this compound, this involves the reaction of phthalimide with a propargyl halide. The reaction is typically carried out in the presence of a base to deprotonate the phthalimide, making it nucleophilic.

Cesium carbonate in anhydrous DMF has been shown to be an effective base for the N-alkylation of aromatic cyclic imides at low to moderate temperatures (20-70°C). organic-chemistry.org Another approach utilizes ionic liquids as the reaction medium in the presence of a base like potassium hydroxide (B78521), which offers advantages such as milder conditions, higher yields, and shorter reaction times compared to traditional methods. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This method is applicable to a range of primary alkyl halides. organic-chemistry.org

A study demonstrated the N-alkylation of phthalimide with various alkyl halides in ionic liquids like [bmim]BF4 and [bmim]PF6 using potassium hydroxide as the base, achieving high product purity and efficiency at moderate temperatures. organic-chemistry.org

| Alkylating Agent | Base | Solvent/Medium | Conditions | Outcome | Reference |

| Alkyl Halides | Cs2CO3 | Anhydrous DMF | 20-70°C | Efficient N-alkylation | organic-chemistry.org |

| Alkyl Halides | KOH | Ionic Liquid (e.g., [bmim]BF4) | 20-80°C | High purity and efficiency | organic-chemistry.org |

Derivatization Strategies and Functionalization of the Propargyl Group

The propargyl group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Mannich Reaction Based Derivatizations

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine, resulting in the formation of a β-amino carbonyl compound known as a Mannich base. lscollege.ac.inbuchler-gmbh.com The terminal alkyne of this compound possesses an acidic proton that can participate in the Mannich reaction. researchgate.netlookchem.com

This reaction allows for the introduction of an aminomethyl group onto the propargyl moiety. researchgate.net A series of N-(4-t-amino-2-butynyloxy)phthalimides have been synthesized through the Mannich reaction of this compound with formaldehyde and various cyclic amines. researchgate.netlookchem.comresearchgate.net This reaction is a powerful tool for generating libraries of compounds with potential biological activities. researchgate.net The reaction typically proceeds by first forming an iminium ion from the amine and formaldehyde, which then acts as an electrophile and reacts with the nucleophilic terminal alkyne of this compound. lscollege.ac.in The use of task-specific ionic liquids as catalysts can promote the Mannich reaction under environmentally benign conditions. thaiscience.info

| Amine | Formaldehyde | Solvent | Product | Reference |

| Various Cyclic Amines | Paraformaldehyde | - | N-(4-t-amino-2-butynyloxy)phthalimides | researchgate.netlookchem.comresearchgate.net |

Cross Dehydrogenative Coupling (CDC) Methodologies for N-Alkoxyphthalimides

Cross-dehydrogenative coupling (CDC) has emerged as a powerful strategy in organic synthesis, enabling the formation of C-C and C-heteroatom bonds directly from two C-H or C-H and X-H bonds. rsc.orgacs.org This approach is highly atom-economical. rsc.org

In the context of N-alkoxyphthalimides, CDC reactions have been developed for their synthesis from N-hydroxyphthalimide (NHPI) and various partners. nih.govrsc.orgrsc.orgrsc.org A metal-free CDC reaction between NHPI and aryl ketones, promoted by phenyliodine diacetate (PIDA), allows for the efficient synthesis of N-alkoxyphthalimide products in moderate to good yields. nih.govrsc.orgrsc.orgrsc.org This method is characterized by its use of readily available starting materials, operational simplicity, and broad substrate scope. nih.govrsc.orgrsc.orgrsc.org

Furthermore, an electrochemically induced CDC reaction between alkenes bearing an allylic hydrogen atom and NHPI has been reported. acs.orgresearchgate.net This process involves the abstraction of a hydrogen atom from the allylic position by the phthalimide-N-oxyl (PINO) radical, followed by coupling to form N-allyloxyphthalimides. acs.orgresearchgate.net While this has been demonstrated for allylic C-H bonds, the principles could potentially be extended to other activated C-H bonds, offering a modern and efficient route for the functionalization and synthesis of N-alkoxyphthalimide derivatives.

| Coupling Partner | Promoter/Catalyst | Conditions | Product Type | Reference |

| Aryl Ketones | PIDA | Metal-free, mild conditions | N-alkoxyphthalimides | nih.govrsc.orgrsc.orgrsc.org |

| Alkenes with allylic H | Electrochemical (Carbon anode, Pt cathode) | Undivided cell | N-allyloxyphthalimides | acs.orgresearchgate.net |

Strategies for Terminal Alkyne Functionalization

The terminal alkyne group in this compound is a key site for molecular modification, enabling the synthesis of a diverse range of derivatives. One prominent strategy is the Mannich reaction, a three-component condensation involving an amine, formaldehyde, and the terminal alkyne of this compound. This reaction has been successfully employed to prepare a series of N-(4-t-amino-2-butynyloxy)phthalimides. researchgate.netresearchgate.net In this process, various cyclic amines can be used, leading to a variety of derivatives with potential applications in medicinal chemistry. researchgate.net

Another approach to functionalizing the terminal alkyne is through radical addition reactions. rsc.org While achieving stereo- and regio-selectivity in such reactions can be challenging, specific methods have been developed to control the outcome. rsc.org For instance, the use of lithium tert-butoxide (tBuOLi) in ethanol (B145695) can promote the selective addition of aliphatic thiols or alcohols to terminal alkynes. rsc.org Mechanistic studies suggest that this reaction proceeds via a thiyl radical intermediate, with the amide group of the alkyne substrate playing a role in activating the triple bond. rsc.org This leads to the formation of vinyl sulfides with (Z)-selectivity, which is controlled by an intramolecular sulfur-oxygen interaction. rsc.org

Transition metal-free catalytic systems also offer a powerful means for terminal alkyne functionalization. rsc.org For example, using potassium tert-butoxide (KOtBu) as a precatalyst can facilitate E-selective homo-dimerization of alkynes and head-to-tail selective hetero-dimerization of alkynes and nitriles. rsc.org The reaction is believed to proceed through an ionic mechanism involving a potassium arylacetylide intermediate. rsc.org

The following table summarizes different strategies for the functionalization of the terminal alkyne in this compound and related compounds.

| Functionalization Strategy | Reagents | Product Type | Key Features | Reference |

| Mannich Reaction | Formaldehyde, Cyclic Amines | N-(4-t-amino-2-butynyloxy)phthalimides | Three-component condensation | researchgate.netresearchgate.net |

| Radical Addition | Aliphatic Thiols/Alcohols, tBuOLi | Vinyl Sulfides | (Z)-selective, anti-Markovnikov addition | rsc.org |

| Catalytic Dimerization | KOtBu | Dimerized Alkynes/Nitriles | Transition metal-free, E-selective | rsc.org |

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in the synthesis of this compound and its derivatives, offering efficient and selective routes. Transition metal catalysts have been extensively studied for the polymerization of this compound. koreascience.krkoreascience.kr Molybdenum-based catalysts, such as MoCl₅, have been found to be more effective than tungsten-based catalysts like WCl₆, although polymer yields can be relatively low. koreascience.krkoreascience.kr Palladium chloride (PdCl₂) has also been used to polymerize this compound in solvents like DMF and pyridine (B92270), yielding polymers that are generally insoluble in organic solvents. koreascience.krkoreascience.kr

In the broader context of phthalimide synthesis, various catalytic systems have been developed to improve efficiency and sustainability. nih.gov For instance, a cesium carbonate/1-butyl-3-methylimidazolium bromide ([bmim]Br) system has been shown to be an efficient and reusable catalyst for the N-alkylation of phthalimide under mild conditions. grafiati.com L-proline has also been identified as an effective organocatalyst for the synthesis of phthalimide derivatives from phthalic acid and aryl amines, providing excellent yields under mild conditions. grafiati.com

Palladium-catalyzed reactions are particularly versatile for synthesizing N-substituted phthalimides. nih.gov One method involves the reaction of N-substituted 2-iodobenzamides with phenyl formate (B1220265) in the presence of a palladium catalyst, which can be performed under solvent-free conditions. nih.gov Another approach utilizes a polymer-supported palladium-N-heterocyclic carbene complex to catalyze the reaction of ortho-halobenzoic acids with amines and carbon monoxide. nih.gov This heterogeneous catalyst can be recovered and reused multiple times. nih.gov

Recent advancements in earth-abundant transition metal catalysis, particularly with iron, cobalt, and nickel, are providing more sustainable alternatives for alkyne functionalization reactions, which are relevant to the derivatization of this compound. nih.gov

Below is a table detailing various catalytic approaches relevant to the synthesis of this compound and its derivatives.

| Catalyst System | Reactants | Product | Key Features | Reference |

| MoCl₅ / WCl₆ | This compound | Poly[this compound] | Transition metal-catalyzed polymerization | koreascience.krkoreascience.kr |

| PdCl₂ | This compound | Poly[this compound] | Polymerization in DMF or pyridine | koreascience.krkoreascience.kr |

| Cs₂CO₃/[bmim]Br | Phthalimide, α,β-unsaturated esters | N-alkyl phthalimides | Green, reusable catalytic system | grafiati.com |

| L-proline | Phthalic acid, aryl amines | Phthalimide derivatives | Organocatalyzed, excellent yields | grafiati.com |

| Palladium Catalyst | N-substituted 2-iodobenzamides, phenyl formate | N-substituted phthalimides | Solvent-free conditions possible | nih.gov |

| Polymer-supported Pd-NHC | ortho-halobenzoic acid, amines, CO | N-substituted phthalimides | Heterogeneous, reusable catalyst | nih.gov |

Reaction Mechanisms and Reactivity Profiles of N Propargyloxy Phthalimide

Mechanistic Investigations of Click Chemistry Reactions

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate byproducts that are easily removed. organic-chemistry.org N-(Propargyloxy)phthalimide, with its terminal alkyne, is a prime substrate for these types of reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its high efficiency and regioselectivity. The reaction between an azide (B81097) and a terminal alkyne like this compound is significantly accelerated in the presence of a copper(I) catalyst, showing a rate increase of 10⁷ to 10⁸ compared to the uncatalyzed version. organic-chemistry.org This process is robust, functioning across a wide temperature range and in aqueous conditions with a pH between 4 and 12. organic-chemistry.org

The generally accepted mechanism for the CuAAC reaction involves several key steps. nih.govacs.org Initially, the copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide complex. nih.gov This step is thought to lower the pKa of the alkyne's terminal proton, facilitating the formation of the acetylide. acs.org The azide then coordinates to the copper center of the acetylide complex. This is followed by a stepwise process where the first carbon-nitrogen bond is formed, leading to a six-membered metallacycle intermediate. nih.gov Subsequent intramolecular bond formation yields the triazolyl-copper(I) intermediate, which, after protonation or reaction with an electrophile, releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst. nih.govacs.org

The source of the copper(I) can vary, and it is often generated in situ from copper(II) salts, such as copper(II) sulfate (B86663) (CuSO₄·5H₂O), with the addition of a reducing agent like sodium ascorbate. nih.gov Ligands can also play a crucial role in stabilizing the copper(I) oxidation state and influencing the reaction kinetics. mdpi.com

Table 1: Key Mechanistic Steps in CuAAC

| Step | Description | Intermediates |

| 1 | Formation of Copper Acetylide | Copper(I) catalyst reacts with the terminal alkyne. |

| 2 | Azide Coordination | The azide coordinates to the copper acetylide complex. |

| 3 | Cyclization | A stepwise process forms a six-membered metallacycle. |

| 4 | Product Formation | The triazole product is formed and the catalyst is regenerated. |

This table provides a simplified overview of the CuAAC mechanism.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Considerations

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free alternative to CuAAC. beilstein-journals.org This reaction relies on the inherent ring strain of a cycloalkyne to lower the activation energy of the cycloaddition with an azide. beilstein-journals.org While this compound itself is not a strained alkyne, it can react with strained cycloalkynes in SPAAC reactions.

The driving force for SPAAC is the relief of ring strain in the cycloalkyne upon reaction. This allows the reaction to proceed efficiently under physiological conditions without the need for a toxic metal catalyst, making it particularly useful in bioconjugation. beilstein-journals.org The reaction kinetics of SPAAC are typically second-order, and the rate-determining step is the initial addition of the azide to the strained alkyne. beilstein-journals.org The introduction of electron-withdrawing groups on the reaction partner can potentially increase the reaction rate. beilstein-journals.org

Cycloaddition Reactions Beyond Click Chemistry

The propargyl group of this compound can also participate in other types of cycloaddition reactions, expanding its synthetic utility.

Diels-Alder Cycloaddition Reactions Involving Propargyl Moieties

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). libretexts.orgorganic-chemistry.org In this context, the alkyne of this compound can act as a dienophile. The reaction is driven by the formation of more stable sigma bonds from less stable pi bonds. organic-chemistry.org

For a successful Diels-Alder reaction, there needs to be effective overlap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org Electron-withdrawing groups on the dienophile generally facilitate the reaction by lowering the energy of the LUMO. libretexts.orgorganic-chemistry.org The phthalimide (B116566) group attached to the propargyl moiety can influence the electronic properties of the alkyne and thus its reactivity as a dienophile. The reaction typically requires thermal conditions to overcome the activation energy. libretexts.org

A variation of this is the hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom. organic-chemistry.orgresearchgate.net This allows for the synthesis of six-membered heterocyclic compounds. uc.pt

Other [3+2] Cycloaddition Pathways

Beyond the well-known azide-alkyne cycloaddition, the propargyl group can engage in other [3+2] cycloaddition reactions. These reactions involve a three-atom component and a two-atom component (the alkyne) to form a five-membered ring. For instance, donor-acceptor cyclopropanes can be activated by Lewis acids to undergo intramolecular [3+2] cycloaddition with alkynes, leading to the formation of fused ring systems. researchgate.net Another example is the decarboxylative [3+2] cycloaddition of propargyl cyclic carbonates with nucleophiles to create dihydrofuran rings. rsc.org

Nucleophilic and Electrophilic Transformations

The phthalimide and propargyl groups of this compound allow for various nucleophilic and electrophilic transformations. The nitrogen atom of the phthalimide is part of an imide functional group. The protons on the carbon adjacent to the nitrogen are acidic and can be removed by a base. This makes the nitrogen a good nucleophile for reactions like the Gabriel synthesis, where it attacks an alkyl halide.

The terminal alkyne can also be deprotonated to form an acetylide, which is a strong nucleophile. This acetylide can then react with various electrophiles. Conversely, the phthalimide group can act as a leaving group in certain reactions. For example, treatment of an N-alkylphthalimide with hydrazine (B178648) hydrate (B1144303) (hydrazinolysis) is a common method to release a primary amine.

The molecule can also undergo reactions where the phthalimide acts as an electrophilic component. N-sulfenylphthalimides, for example, are used as electrophilic sulfur sources that react with various nucleophiles to form C-S bonds. beilstein-journals.org Furthermore, the alkyne can be subject to electrophilic attack under certain conditions.

Nucleophilic Substitutions and Additions

The this compound molecule can undergo nucleophilic reactions at several sites. The phthalimide group is central to one of the most classic methods of amine synthesis, the Gabriel synthesis. libretexts.orgturito.com In this context, the N-O bond of this compound can be cleaved by a nucleophile. For instance, refluxing with hydrazine hydrate in ethanol (B145695) is a standard method to remove the phthalimide group and release the corresponding oxyamine. This process proceeds via nucleophilic acyl substitution, where the hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to ring opening and liberation of the protected amine or, in this case, the O-propargylhydroxylamine. jergym.cz

Conversely, the phthalimide proton is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups and the resulting resonance stabilization of the conjugate base. turito.comlibretexts.org Treatment with a base, such as potassium hydroxide (B78521), readily deprotonates the nitrogen, forming the phthalimide anion. jergym.cz This anion is a potent nitrogen nucleophile that can participate in S\textsubscript{N}2 reactions with electrophiles like alkyl halides. libretexts.org

The propargyl group's alkyne functionality can also be a site for nucleophilic attack, though it typically requires activation. In nucleophilic addition-elimination reactions, a nucleophile attacks one of the sp-hybridized carbons of the alkyne. savemyexams.com However, such additions to unactivated alkynes are generally less favorable compared to reactions at the phthalimide core.

Electrophilic Activations of the Propargyl Group

The electron-rich triple bond of the propargyl group is susceptible to electrophilic attack. This activation is a key step in many synthetic transformations, rendering the alkyne more reactive towards nucleophiles. rsc.org Metal catalysts, particularly soft, carbophilic Lewis acids like gold(I), are highly effective at activating terminal alkynes. nih.gov The coordination of the metal to the alkyne π-system polarizes the bond, making it susceptible to intramolecular or intermolecular nucleophilic attack. nih.gov For example, a gold(I) complex can coordinate to the propargyl group, forming a π-alkyne complex that facilitates the addition of a nucleophile to form a new bond. nih.gov

Another pathway for activation involves the generation of a propargylic cation under Lewis-acid catalysis. rsc.org This strategy creates a highly electrophilic center at the C≡C bond, enabling reactions with a variety of nucleophiles. rsc.org Furthermore, in processes like the interrupted Pummerer reaction, an electrophilic activator can react with a directing group (like a sulfoxide) to generate an intermediate that ultimately delivers a propargyl nucleophile to an aromatic ring. nih.gov This showcases how the propargyl moiety can be involved in complex, multi-step transformations initiated by electrophilic species. nih.gov

Radical and Electrochemical Reaction Pathways

Beyond ionic reaction mechanisms, this compound is a candidate for transformations involving radical and electrochemically generated intermediates. These pathways offer alternative and powerful methods for bond formation.

Free Radical Processes and Initiated Reactions

N-hydroxyphthalimide (NHPI) esters are well-established precursors for generating alkyl radicals under mild conditions through a single-electron transfer (SET) and decarboxylation sequence. researchgate.netbeilstein-journals.org this compound contains the core N-O-C structure analogous to these esters. The phthalimide N-oxyl radical (PINO) is a known reactive species that can be generated from N-hydroxyphthalimide and engage in hydrogen abstraction reactions. nih.gov

It is plausible that this compound could serve as a radical precursor. core.ac.ukacs.org Upon single-electron reduction, which can be initiated thermally, photochemically, or electrochemically, the N-O bond can undergo homolytic cleavage. beilstein-journals.org This would generate a phthalimidyl anion and an alkoxyl radical. This pathway provides a route to carbon-centered radicals that can participate in various synthetic transformations, including additions and cyclizations. beilstein-journals.org For instance, photoredox catalysis has been shown to effectively reduce N-(acyloxy)phthalimides to generate radicals for C-C bond formation. nih.gov

Electrochemical Coupling and Cyclization Reactions

Organic electrochemistry provides an environmentally benign alternative to chemical redox agents for generating reactive intermediates. nsf.govresearchgate.net Electrochemical methods are particularly effective for initiating radical reactions and have been applied to phthalimide-derived substrates. sci-hub.senih.gov The reductive electrolysis of N-substituted phthalimides can generate radical anions that undergo further transformations. sci-hub.se

For this compound, an electrochemically induced reductive process could initiate an intramolecular cyclization. Upon receiving an electron at the cathode, a radical anion could form. Subsequent cleavage of the N-O bond or attack by the radical on the tethered propargyl group could lead to the formation of new heterocyclic structures. rsc.org Such electrochemical cyclizations have been successfully employed for various organic halides and related substrates to form five- and six-membered rings. nsf.govsci-hub.se Nickel-catalyzed electrochemical reductive coupling of N-hydroxyphthalimide esters with aryl halides has also been reported, demonstrating the utility of electrochemistry in forming C(sp³)–C(sp²) bonds from phthalimide-based radical precursors. researchgate.netrsc.orgscispace.com

Thermal Polymerization and Crosslinking Mechanisms

The presence of a terminal acetylenic group makes this compound a monomer candidate for addition polymerization, particularly at elevated temperatures.

Initial Cure Reactions and Formation of New Terminal Acetylenic Groups

The polymerization of this compound (POPI) has been achieved using various transition metal catalysts. koreascience.kr Studies show that molybdenum-based catalysts like MoCl₅ are more effective than tungsten-based ones (WCl₆), although polymer yields were relatively low. koreascience.kr Polymerization with palladium chloride (PdCl₂) in solvents like DMF and pyridine (B92270) produced the polymer in fair yields. koreascience.kr

A key finding from the characterization of the resulting poly[this compound] is the change in its chemical structure during polymerization. koreascience.kr The infrared spectrum of the polymer shows the disappearance of the characteristic acetylenic C≡C stretching frequency around 2135 cm⁻¹. koreascience.kr Concurrently, a new peak corresponding to carbon-carbon double bond (C=C) stretching appears in the 1600-1650 cm⁻¹ region. koreascience.kr This indicates that the initial cure reaction involves the conversion of the acetylenic triple bonds into a conjugated polyene backbone, a common mechanism for the polymerization of substituted acetylenes. The resulting polymer is thermally stable up to 160°C. koreascience.kr

Table 1: Catalysts for the Polymerization of this compound (POPI) Data sourced from a study on the polymerization of POPI. koreascience.kr

| Catalyst System | Polymer Yield | Resulting Polymer |

|---|---|---|

| MoCl₅-based | Up to 35% (max) | poly(POPI) |

| WCl₆-based | Less effective than MoCl₅ | poly(POPI) |

| PdCl₂ | Fair yields in DMF/Pyridine | poly(POPI) |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| O-propargylhydroxylamine |

| Potassium hydroxide |

| Molybdenum(V) chloride (MoCl₅) |

| Tungsten(VI) chloride (WCl₆) |

| Palladium(II) chloride (PdCl₂) |

| Hydrazine hydrate |

| Dimethylformamide (DMF) |

Crosslinking Reactions Involving Alkyne Bonds

The terminal alkyne group (C≡C-H) in this compound is a versatile functional handle that enables a variety of crosslinking reactions. These reactions are crucial for the development of advanced materials, transforming linear polymers or oligomers containing this moiety into robust, three-dimensional networks. The reactivity of the propargyl group can be harnessed through thermal, metal-catalyzed, and cycloaddition pathways, each offering distinct advantages in controlling the structure and properties of the final crosslinked material.

Thermal Crosslinking

The thermal treatment of polymers containing propargyl ether groups, such as those derived from this compound, can induce crosslinking without the need for external catalysts. This process often involves complex, high-temperature rearrangement and cyclization reactions.

Upon heating, propargyl-functionalized resins can undergo a series of reactions, including sigmatropic rearrangements. researchgate.net A key proposed mechanism for propargyl ethers involves a thermal Claisen rearrangement, which leads to the formation of chromene and furan (B31954) cyclization products. uni-hamburg.de This complex curing process is effective in creating highly crosslinked networks with enhanced thermal stability. For instance, propargyl-functionalized novolac resins have demonstrated significantly improved thermal mechanical properties and stability compared to conventional phenolics after curing at high temperatures. sci-hub.se The extent of propargyl functionalization has a remarkable effect on the uncatalyzed thermal cure, with higher propargyl content leading to greater thermal stability. sci-hub.se The resulting crosslinked polymers are typically insoluble in organic solvents. koreascience.kr

| Polymer System | Curing Conditions | Proposed Mechanism | Outcome | Reference |

| Propargyl-functionalized novolac resin | Post-cure at high temperatures (e.g., 280°C) | Complicated, involves cyclization | Improved thermal stability, insoluble crosslinked network | sci-hub.se |

| Polymer with aryl propargyl ether groups | Heating during isotropic phase | Sigmatropic rearrangement | Formation of anisotropic elastomer | researchgate.net |

| Polymer with phenyl-propargyloxy units | Annealing above 350°C | Claisen Rearrangement, chromene/furan cyclization | Crosslinked structure | uni-hamburg.de |

| Poly[this compound] | Heating | Polymerization/Crosslinking | Thermally stable polymer (up to 160°C), insoluble | koreascience.kr |

Metal-Catalyzed Reactions

The reactivity of the alkyne bond in this compound can be significantly enhanced and directed by transition metal catalysts. These catalysts can promote either the polymerization of the monomer itself into a crosslinked network or the crosslinking of polymers bearing the pendant propargyloxyphthalimide group.

Polymerization and Crosslinking: Transition metal catalysts, particularly those based on molybdenum and palladium, have been used to polymerize this compound. koreascience.kr In this process, the acetylenic C≡C triple bond is directly involved in the polymerization, leading to a polymer backbone with carbon-carbon double bonds (C=C) instead. koreascience.kr The resulting poly[this compound] is largely insoluble in organic solvents, indicating the formation of a crosslinked network structure. koreascience.kr

Gold-Catalyzed Crosslinking: A novel approach utilizes gold nanoparticles (AuNPs) as both a template and a catalyst for crosslinking linear polymers that have pendant propargyl ether groups. nih.gov In this system, the polymer readily adsorbs onto the surface of the AuNPs. The gold surface then catalyzes chemical transformations of the propargyl groups, leading to the formation of a dense, crosslinked polymer shell around the nanoparticle core. nih.gov This method is unique as it requires no additional crosslinking reagents and proceeds under mild conditions. nih.gov

| Catalyst System | Substrate | Reaction Type | Key Findings | Reference |

| MoCl₅-based catalysts | This compound | Polymerization/Crosslinking | Effective but with low polymer yield (max 35%). | koreascience.kr |

| PdCl₂ in DMF/Pyridine | This compound | Polymerization/Crosslinking | Produced insoluble poly(POPI) in fair yields. | koreascience.kr |

| Gold Nanoparticles (AuNPs) | Linear polymer with pendant propargyl ether groups | Catalytic Crosslinking | AuNPs act as both template and catalyst; forms crosslinked nanopods. | nih.gov |

| Silver(I) salts (e.g., Ag₂CO₃) | Propargylic alcohols | σ-activation of C≡C bond | Catalyzes C-H functionalization for subsequent reactions like hydroazidation. | rsc.org |

Azide-Alkyne Cycloaddition (Click Chemistry)

The most prominent and widely utilized reaction involving the terminal alkyne of this compound for crosslinking is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," forms a stable 1,4-disubstituted 1,2,3-triazole ring that acts as a covalent link between polymer chains. researchgate.netacs.org

The CuAAC reaction is characterized by its high efficiency, mild reaction conditions, and orthogonality, meaning it does not interfere with most other functional groups present in a system. acs.orgglenresearch.com To create a crosslinked network, a polymer functionalized with pendant this compound groups (the alkyne component) is reacted with a di- or multifunctional azide crosslinking agent in the presence of a Cu(I) catalyst. researchgate.net Alternatively, a polymer bearing azide groups can be crosslinked with a molecule containing multiple this compound moieties.

The formation of the triazole ring network significantly enhances the thermal stability of the polymers. researchgate.net For example, when acrylic polymers with pendant azide and propargyl groups were crosslinked via CuAAC, the resulting material became insoluble and showed much higher thermal decomposition temperatures. researchgate.net The reaction's versatility has led to its use in diverse applications, from creating hydrogels and surface modifications to synthesizing complex biological conjugates. researchgate.netacs.orgnih.gov

| Polymer/Monomer System | Crosslinker | Catalyst | Key Outcome | Reference |

| Acrylic polymer with pendant propargyl groups | Acrylic polymer with pendant azide groups | Cu(I) | Formation of a triazole network; cured polymer was insoluble with high thermal stability. | researchgate.net |

| Terminal alkynes (general) | Organic azides | Cu(I) salts (e.g., CuBr, CuI) | Highly efficient formation of 1,4-disubstituted 1,2,3-triazoles. | acs.org |

| Alkyne-modified oligonucleotides | Azide-functionalized markers | Precomplexed Cu(I) | Complete conversion to labeled oligonucleotide within 30 mins to 4 hours. | glenresearch.com |

| Alkyl bromides, sodium azide, and terminal alkynes (one-pot) | - | Cu(I) with β-cyclodextrin in water | Successful one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles. | organic-chemistry.org |

Advanced Applications in Diverse Chemical Disciplines

Applications in Organic Synthesis as a Building Block

The dual functionality of N-(Propargyloxy)phthalimide renders it an excellent starting material for the construction of chemically complex and diverse molecular architectures. chemimpex.com

This compound serves as a versatile building block in organic chemistry, enabling researchers to create complex molecules through a variety of coupling reactions. chemimpex.com The terminal alkyne of the propargyl group is a key functional handle for transformations such as nucleophilic substitutions and cycloadditions. chemimpex.com This reactivity has been leveraged in the generation of extensive combinatorial libraries of compounds. In strategies aimed at producing large collections of molecules reminiscent of natural products, this compound has been identified as a valuable reagent for incorporation into a diversifiable scaffold. google.com This approach allows for the rapid generation of over one million complex compounds, highlighting the utility of this compound in high-throughput synthesis and drug discovery efforts. google.com

Table 1: Use of this compound as a Reagent in Complex Molecule Library Synthesis google.com

| Reagent Name | Molecular Weight (g/mol) | Application |

|---|---|---|

| This compound | 201.18 | Building block for solid-phase synthesis of complex compound libraries |

The propargyl group of this compound is an ideal precursor for the synthesis of various heterocyclic systems. Its terminal alkyne can readily participate in cycloaddition reactions, one of the most powerful methods for constructing ring systems in chemistry. chemimpex.com For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the straightforward synthesis of 1,2,3-triazole rings. Furthermore, the phthalimide (B116566) group itself is a well-established synthon in heterocyclic chemistry. Research into related structures has shown that the phthalimide moiety is instrumental in the late-stage functionalization and alkylation of heterocycles. nih.gov The incorporation of the propargyloxy group into complex heterocyclic frameworks, such as chromenes, has been demonstrated as a viable strategy for producing novel substituted heterocyclic compounds. researchgate.net

Synthesis of Complex Organic Molecules

Contributions to Polymer Chemistry and Advanced Materials Science

In the realm of materials science, this compound is utilized as a functional monomer to produce specialty polymers and high-performance resins with tailored characteristics. chemimpex.com

This compound can act as a monomer in the production of specialty polymers. chemimpex.com The polymerization of this monomer, referred to as POPI, has been successfully carried out using various transition metal catalysts to yield poly[this compound]. koreascience.kr Studies have shown that molybdenum-based catalysts like MoCl₅ are effective, and polymerization with palladium chloride (PdCl₂) in solvents such as DMF and pyridine (B92270) can produce the polymer in fair yields. koreascience.kr The resulting poly(POPI) is characterized by the absence of the acetylenic C≡C bond stretching frequency in its infrared spectrum, indicating successful polymerization through the alkyne group. koreascience.kr

Table 2: Research Findings on the Polymerization of this compound (POPI) koreascience.kr

| Catalyst System | Effectiveness/Yield | Solvent | Resulting Polymer |

|---|---|---|---|

| MoCl₅-based catalysts | More effective than WCl₆-based catalysts | Not specified | Poly[this compound] [poly(POPI)], mostly insoluble in organic solvents |

| WCl₆-based catalysts | Less effective than MoCl₅-based catalysts | Not specified | |

| PdCl₂ | Fair yields (up to 35%) | DMF, Pyridine |

The terminal alkyne of this compound serves as a reactive site for cross-linking, making it a valuable component in the formulation of thermosetting resins. This functionality is crucial for developing advanced polyimide resins, which are known for their high performance in demanding applications. rsc.org The incorporation of reactive end-groups like propargyl or phenylethynyl moieties into a polymer backbone allows for thermal curing, which creates a durable, cross-linked network. rsc.orgresearchgate.net This process transforms the material from a processable oligomer into a rigid thermoset with superior thermal and mechanical stability. rsc.org Such thermosetting polyimides are used as matrix resins for advanced composites, particularly in the aerospace industry, where materials are required to withstand extreme conditions. rsc.orgresearchgate.net The use of monomers that introduce these cross-linking sites is a key strategy for producing high-performance polyimide composites. researchgate.net

The use of this compound as a functional monomer or additive allows for the precise tailoring of material properties. chemimpex.com The cross-linking ability of the propargyl group is central to this customization. Upon curing, the monomer creates a network structure within the polymer matrix, which significantly influences the final thermal and mechanical characteristics of the material. researchgate.netrsc.org Research on poly[this compound] has shown that the resulting polymer is thermally stable up to 160°C. koreascience.kr In more complex systems, such as advanced polyimide resins, the density of cross-links can be controlled to achieve desired properties like a high glass transition temperature and high-temperature mechanical strength. rsc.org This strategy of integrating a stiff, cross-linked network with a more flexible polymer backbone is a well-established method for tailoring the mechanical performance of materials to meet the demands of specific applications, from flexible elastomers to stiff, high-strength composites. rsc.org

Table 3: Thermal Property of Poly[this compound]

| Polymer | Property | Finding | Source |

|---|---|---|---|

| Poly[this compound] [poly(POPI)] | Thermal Stability | Stable up to 160°C according to TGA thermogram | koreascience.kr |

Coatings and Adhesives Development

This compound serves as a functional monomer in the creation of specialized polymers for coatings and adhesives. chemimpex.com The terminal alkyne of the propargyl group provides a reactive site for polymerization. Research has demonstrated that this compound can be polymerized using various transition metal catalysts, such as Molybdenum(V) chloride (MoCl₅) and Palladium(II) chloride (PdCl₂), to yield poly[this compound]. koreascience.kr

The resulting polymer, poly[this compound], is characterized by the absence of the acetylenic C≡C bond stretching frequency in its infrared spectrum, replaced by a carbon-carbon double bond stretching frequency, indicating successful polymerization across the alkyne functionality. koreascience.kr Thermogravimetric analysis (TGA) of the polymer shows it to be thermally stable up to 160°C, a crucial property for materials used in coating and adhesive formulations. koreascience.kr The stability and functional properties endowed by the phthalimide structure contribute to the development of advanced materials with specific thermal and mechanical characteristics. chemimpex.com

Polymers of Intrinsic Microporosity (PIMs)

Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess microporosity due to the inefficient packing of their rigid and contorted polymer chains. researchgate.net This structural feature creates a high free volume, making them suitable for applications like gas separation membranes. The phthalimide group is a key structural component used in the design of monomers for PIM synthesis. uva.es

While this compound itself is not the most commonly cited monomer in PIM literature, the principle relies on the rigidity and structure of the phthalimide moiety. Typically, phthalimide-based PIMs are synthesized via a double nucleophilic aromatic substitution reaction between a tetra-hydroxylated monomer, like 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethylspirobisindane (TTSBI), and a fluorinated phthalimide-containing monomer. researchgate.netuva.es The resulting polymers are often soluble in low-boiling-point solvents, allowing them to be cast into self-standing films. uva.esrsc.org These phthalimide-based PIMs exhibit high apparent BET surface areas, ranging from 434 to 661 m²/g, and have shown performance comparable to well-known PIMs like PIM-1 in gas separation applications. uva.esrsc.org The research demonstrates the importance of the phthalimide scaffold in creating the necessary rigidity for intrinsic microporosity. researchgate.net

Role in Medicinal Chemistry and Pharmaceutical Development

The this compound structure is a valuable building block in medicinal chemistry, serving as a precursor for a wide array of derivatives with potential therapeutic applications. chemimpex.comnih.gov

Synthesis of Biologically Active Compounds and Drug Candidates

This compound is a versatile intermediate for synthesizing more complex, biologically active molecules. chemimpex.com A prominent example is its use in the Mannich reaction, where it reacts with formaldehyde (B43269) and various cyclic amines. researchgate.netresearchgate.net This reaction yields a series of N-(4-t-amino-2-butynyloxy)phthalimides, which have been investigated for their pharmacological activities. researchgate.netresearchgate.net The ability of the compound to participate in such coupling reactions makes it a key starting material for generating libraries of new chemical entities for drug discovery programs. chemimpex.com

Investigations into Anti-cancer Properties

The phthalimide core is a well-recognized pharmacophore in the development of anti-cancer agents, and this compound is explored as a precursor for such compounds. chemimpex.comucl.ac.uk While direct studies on this compound's cytotoxicity are limited, research on related structures highlights the potential of this chemical class. For instance, studies on naphthalimide derivatives, which are structurally similar to phthalimides, have demonstrated significant cytotoxic activity against various cancer cell lines. grafiati.com

Furthermore, the introduction of a propargyloxy group into other molecular scaffolds, such as flavonoids, has been shown to yield derivatives with anticancer activity. nih.gov One such fisetin (B1672732) derivative was found to induce apoptosis and affect the cell cycle in head and neck cancer cell lines. nih.gov This suggests that both the phthalimide core and the propargyloxy group can contribute to the development of new potential anti-cancer compounds.

Cytotoxicity of Imide Derivatives Against Human Cancer Cell Lines (IC₅₀ in µM)

| Compound | MCF-7 (Breast) | SKOV3 (Ovarian) | A549 (Lung) | Reference |

|---|---|---|---|---|

| Naphthalimide Derivative C1 | 1.7 | 6.2 | 9.5 | grafiati.com |

Antagonistic Activities: Oxotremorine (B1194727) and Acetylcholine (B1216132)

Derivatives of this compound have been specifically synthesized and evaluated for their ability to antagonize the effects of neurotransmitters. In one key study, a series of N-(4-t-amino-2-butynyloxy)phthalimides were prepared from this compound via the Mannich reaction. researchgate.netresearchgate.net These compounds were then tested for their ability to block the effects of oxotremorine in mice and to act as antagonists to acetylcholine in isolated guinea pig ileum preparations. researchgate.netresearchgate.net

The research yielded a significant finding: none of the synthesized this compound derivatives showed any antagonistic activity against oxotremorine. researchgate.netresearchgate.net However, all of these derivatives did exhibit antagonistic activity towards acetylcholine. researchgate.netresearchgate.net This selective antagonism highlights the potential for developing targeted cholinergic system modulators from this chemical scaffold.

Pharmacological Activity of this compound Derivatives

| Compound Class | Source Compound | Oxotremorine Antagonism | Acetylcholine Antagonism | Reference |

|---|---|---|---|---|

| N-(4-t-amino-2-butynyloxy)phthalimides | This compound | Inactive | Active | researchgate.netresearchgate.net |

Antimicrobial, Antioxidant, and Anti-inflammatory Agent Development

The phthalimide nucleus is a foundational structure for developing agents with a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. nih.govsphinxsai.combiomedgrid.com

Anti-inflammatory Activity: Phthalimide derivatives have been widely investigated as anti-inflammatory agents. researchgate.netnih.gov Their mechanism often involves the modulation of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) or the inhibition of enzymes like cyclooxygenase (COX). nih.govbiomedgrid.com For example, a series of phthalimide analogs were shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, with one derivative (compound IIh) exhibiting a potent IC₅₀ value of 8.7 µg/mL. biomedgrid.comnih.gov This compound was also found to suppress the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines. nih.gov

Antimicrobial Activity: The phthalimide scaffold is present in numerous compounds screened for antimicrobial properties. derpharmachemica.combiolifejournals.com Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. derpharmachemica.com For instance, phthalimide aryl esters have demonstrated activity against Staphylococcus aureus and Pseudomonas aeruginosa, as well as yeasts like Candida albicans, with minimum inhibitory concentration (MIC) values of 128 µg/mL. nih.gov

Antioxidant Activity: Certain derivatives of phthalimide have been identified as having significant antioxidant properties. researchgate.netnih.gov In one study, synthesized phthalimide derivatives were evaluated for their free radical scavenging capabilities using a DPPH assay. researchgate.net Compounds featuring a 2-methoxy or 4-methoxy substitution on an N-phenyl ring demonstrated notable antioxidant activity, with IC₅₀ values of 15.99 µM and 16.05 µM, respectively. researchgate.net

Bioactivities of Various Phthalimide Derivatives

| Activity | Compound/Derivative Type | Finding | Reference |

|---|---|---|---|

| Anti-inflammatory | Phthalimide analog (IIh) | IC₅₀ = 8.7 µg/mL (NO inhibition) | biomedgrid.comnih.gov |

| Antimicrobial | Phthalimide aryl ester (3b) | MIC = 128 µg/mL (vs. S. aureus, P. aeruginosa, C. albicans) | nih.gov |

| Antioxidant | 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7f) | IC₅₀ = 15.99 µM (DPPH assay) | researchgate.net |

| Antioxidant | 1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7d) | IC₅₀ = 16.05 µM (DPPH assay) | researchgate.net |

Protoporphyrinogen Oxidase (Protox) Inhibition Studies

Integration in Supramolecular Chemistry and Host-Guest Systems

The propargyl group of this compound provides a reactive alkyne functionality that is highly valuable in constructing complex supramolecular architectures. This "click" chemistry handle allows for its integration into larger systems like calixarenes and pillararenes, and for the formation of mechanically interlocked molecules such as pseudorotaxanes and rotaxanes.

Development of Calixarene and Pillararene-based Constructs

Calixarenes and pillararenes are macrocyclic host molecules with well-defined cavities capable of encapsulating guest molecules. nih.govresearchgate.net The functionalization of these macrocycles is key to tuning their properties for applications in molecular recognition, sensing, and drug delivery. The alkyne group of this compound is ideal for covalently attaching it to these host structures.

Pillar[n]arenes, with their pillar-like shape and electron-rich cavity, are particularly suited for forming various supramolecular systems. researchgate.net Their easy modification allows for the attachment of functional groups to their rims, enabling the construction of mechanically interlocked molecules. researchgate.net While direct examples of this compound incorporation are emerging, the principle of using alkyne-functionalized guests for attachment to azido-functionalized pillararenes via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established strategy.

Pseudorotaxanes and Rotaxanes Formation

Pseudorotaxanes are supramolecular complexes where a linear "guest" molecule is threaded through a macrocyclic "host" without a mechanical bond. nih.govnih.gov Rotaxanes are a step further, where bulky "stopper" groups are attached to the ends of the guest molecule, mechanically preventing it from dethreading. nih.gov

The formation of these structures often relies on template-directed synthesis, where non-covalent interactions guide the assembly of the components. The propargyl group of this compound can serve as a precursor to the axle component of a rotaxane. For example, a molecule containing a propargyloxy moiety can be threaded through a macrocycle and then "clicked" to a bulky stopper group at one end. This strategy is part of the "capping" approach, a robust and widely used method for synthesizing rotaxanes. uva.nlrsc.org

The synthesis of a nih.govrotaxane can be envisioned where this compound or a similar structure acts as a precursor to one of the stoppers. After the formation of a pseudorotaxane intermediate between a thread and a macrocycle, the terminal alkyne of the propargyl group can be reacted with a bulky azide-containing molecule to form the final, mechanically interlocked rotaxane. The formation of such structures has been demonstrated with various systems, including those involving DNA and alpha-hemolysin (B1172582) pores, where threading is controlled by external stimuli. nih.govnih.gov

Photochemical Applications

The phthalimide moiety is a well-known photoactive group, and its combination with a propargyloxy group in this compound opens up possibilities for photochemical applications, particularly in the development of light-sensitive materials.

Development of Light-Sensitive Materials and Devices

The unique structure of this compound makes it a valuable component in photochemical reactions and the creation of light-sensitive materials. chemimpex.com The phthalimide group can undergo various photochemical transformations, including photoinduced electron transfer. grafiati.com This property has been utilized in the synthesis of N-(selenoalkyl)phthalimides, where irradiation leads to the formation of selenium heterocyclic systems through an intramolecular electron transfer process. grafiati.com

Furthermore, N-(acyloxy)phthalimides have been extensively used as precursors for the generation of alkyl radicals under photochemical conditions. acs.orgnih.gov This radical generation can be initiated by visible light photocatalysis and has been applied in various synthetic transformations, including the construction of complex molecules and quaternary carbon centers. nih.gov The propargyl group in this compound provides a site for further polymerization or modification after a photochemical event. For instance, the polymerization of this compound has been achieved using transition metal catalysts, resulting in a polymer that is thermally stable up to 160°C. koreascience.krkoreascience.kr This suggests that the monomer could be incorporated into polymers and then photochemically cross-linked or modified via the phthalimide group, leading to materials with tunable properties for applications in coatings, adhesives, or other advanced materials. chemimpex.com

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of atoms within N-(Propargyloxy)phthalimide.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the phthalimide (B116566) group appear as multiplets in the downfield region, generally between δ 7.7 and 7.9 ppm. rsc.org The methylene (B1212753) protons (-OCH₂-) adjacent to the oxygen atom exhibit a doublet at approximately δ 4.47 ppm, with a coupling constant (J) of 2.5 Hz due to coupling with the acetylenic proton. rsc.org The terminal acetylenic proton (-C≡CH) itself resonates as a triplet at around δ 2.24 ppm, also with a J value of 2.5 Hz, confirming its coupling to the adjacent methylene group. rsc.org

The integration of these signals corresponds to the number of protons in each environment, further confirming the structure. For instance, the aromatic region integrates to four protons, the methylene group to two, and the acetylenic proton to one. rsc.org The chemical shifts and coupling patterns are consistent with the proposed structure, providing unambiguous evidence for the presence of the phthalimide and propargyloxy moieties.

Derivatives of this compound show predictable changes in their ¹H NMR spectra. For example, in a derivative where a phenyl group is attached to the terminal alkyne carbon, the acetylenic proton signal disappears and new signals corresponding to the phenyl protons appear. rsc.org

Table 1: Representative ¹H NMR Data for this compound

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (Phthalimide) | 7.7-7.9 | Multiplet | - | 4H |

| Methylene (-OCH₂-) | 4.47 | Doublet | 2.5 | 2H |

| Acetylenic (-C≡CH) | 2.24 | Triplet | 2.5 | 1H |

| Data obtained in CDCl₃ rsc.org |

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides detailed information about the carbon skeleton of this compound. The carbonyl carbons of the phthalimide group are typically observed at the most downfield region of the spectrum, around δ 167.2 ppm. rsc.org The aromatic carbons of the phthalimide ring show signals between δ 123.6 and δ 134.2 ppm. rsc.org

The carbons of the propargyl group are also clearly identifiable. The methylene carbon (-OCH₂-) resonates at approximately δ 28.3 ppm. rsc.org The two sp-hybridized carbons of the alkyne group have distinct chemical shifts, with the terminal carbon (-C≡CH) appearing around δ 87.9 ppm and the internal carbon (-C≡CH) at approximately δ 80.3 ppm. rsc.org

These assignments are crucial for confirming the molecular structure and for studying the electronic effects of substituents in various derivatives. For instance, substitution on the aromatic ring or on the alkyne terminus leads to predictable shifts in the ¹³C NMR signals, offering insights into the electronic distribution within the molecule.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 167.2 |

| Aromatic (C) | 134.2, 132.2, 123.6 |

| Alkynyl (-C ≡CH) | 87.9 |

| Alkynyl (-C≡C H) | 80.3 |

| Methylene (-OCH₂-) | 28.3 |

| Data obtained in CDCl₃ rsc.org |

1H NMR Analysis of this compound and Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. libretexts.org For this compound, the IR spectrum displays characteristic absorption bands that confirm its structure.

A key feature is the sharp, medium-intensity band corresponding to the terminal alkyne C-H stretch, which typically appears around 3300-3270 cm⁻¹. libretexts.org The C≡C triple bond stretch is also observed, though it is often weak, in the region of 2260-2100 cm⁻¹. libretexts.org

The phthalimide group gives rise to strong and characteristic absorptions. The carbonyl (C=O) stretching vibrations are particularly prominent, often appearing as two distinct bands due to asymmetric and symmetric stretching modes in cyclic imides. spectroscopyonline.com These bands are typically found in the range of 1780-1700 cm⁻¹. The C-N stretching vibrations and aromatic C=C stretching bands also appear in the fingerprint region of the spectrum. researchgate.net

IR spectroscopy is also invaluable for monitoring chemical reactions involving this compound. For example, in reactions where the alkyne group is modified, such as in click chemistry or hydrogenation, the disappearance of the characteristic alkyne stretching bands provides a clear indication that the reaction has proceeded to completion.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Terminal Alkyne | C-H Stretch | 3300-3270 |

| Alkyne | C≡C Stretch | 2260-2100 |

| Imide Carbonyl | C=O Stretch | 1780-1700 |

| Aromatic Ring | C=C Stretch | ~1600-1450 |

| Ether | C-O Stretch | ~1250-1050 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. broadinstitute.org In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (201.18 g/mol ). spectrabase.com

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental formula with a high degree of confidence. nih.gov For this compound (C₁₁H₇NO₃), the calculated exact mass is 201.042593 g/mol . spectrabase.com HR-MS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. spectrabase.com

Fragmentation patterns observed in the mass spectrum can also provide structural information. Cleavage of the propargyl group or fragmentation of the phthalimide ring can lead to characteristic daughter ions, further supporting the structural assignment.

X-ray Crystallography for Solid-State Structure Elucidation

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the phthalimide ring system and the conformation of the propargyloxy side chain. It would also provide insights into the packing of the molecules in the crystal lattice, highlighting any significant intermolecular forces such as hydrogen bonding or π-π stacking interactions. Such studies are invaluable for understanding the solid-state properties of the material and for rationalizing its physical characteristics.

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) for Cure Studies

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are thermal analysis techniques used to study the physical and chemical changes that occur in a material as a function of temperature. advance-riko.comvub.be

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. vub.be For this compound, a TGA curve would show the temperature at which the compound begins to decompose. This provides information about its thermal stability. vub.be

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are heated. advance-riko.com This technique can detect exothermic (heat-releasing) or endothermic (heat-absorbing) processes. advance-riko.com For this compound, DTA can be used to study curing reactions. The terminal alkyne group can undergo thermally induced polymerization, which would be observed as an exothermic peak in the DTA curve. The temperature and shape of this exotherm provide information about the curing kinetics and the thermal stability of the resulting polymer. nih.govmdpi.com

Together, TGA and DTA are powerful tools for characterizing the thermal behavior of this compound, particularly in the context of its use in the development of thermosetting polymers.

Computational and Theoretical Investigations

Quantum Chemical Calculations: DFT Studies

Density Functional Theory (DFT) has been employed to investigate the electronic structure and properties of phthalimide (B116566) derivatives. nih.govnih.gov These quantum chemical calculations provide insights into the molecule's geometry, bond orders, and charge distributions in both ground and excited states. ias.ac.in For instance, DFT calculations can reveal the impact of substituents on the phthalimide core and how these changes influence the molecule's reactivity and potential interactions. nih.govresearchgate.net

In the context of reaction mechanisms, DFT studies have been used to elucidate pathways for the synthesis of N-substituted phthalimides. nih.gov For example, in the copper-catalyzed oxidation of arene-fused cyclic amines to form phthalimides, DFT calculations helped to understand the activation of C-H bonds and the subsequent formation of the imide ring. nih.gov Such calculations can determine the energetics of different reaction steps, identifying rate-limiting steps and transition states. acs.org

While specific DFT studies solely focused on N-(Propargyloxy)phthalimide are not extensively detailed in the provided results, the principles of applying DFT to similar phthalimide structures are well-established. nih.govnih.gov The geometry of phthalimide analogs is typically optimized using a basis set like B3LYP/6-311+G(d,p) with software such as Gaussian. nih.gov These calculations can predict key parameters like bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure and its interactions with other molecules.

Molecular Docking Simulations for Biological Activity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scielo.org.mxnih.gov This method is widely used in drug discovery to predict the binding affinity and mode of interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. scielo.org.mxnih.govnih.gov

For phthalimide derivatives, molecular docking studies have been performed to investigate their potential as antiproliferative agents. scielo.org.mx In one study, various phthalimide derivatives were docked into the active sites of DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR2), two enzymes implicated in cancer. scielo.org.mx The results indicated that some phthalimide derivatives had a greater affinity for DNMT1 than a known inhibitor, suggesting a potential mechanism of action. scielo.org.mx However, it was also noted that the docking results did not always correlate with the observed antiproliferative effects, indicating that other mechanisms may be at play. scielo.org.mx

In the context of antifungal activity, molecular docking has been used to study the interaction of phthalimide derivatives with enzymes like succinate (B1194679) dehydrogenase (SDH). acs.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site of the target protein. nih.govacs.org For instance, docking studies have shown that the carbonyl oxygen of a phthalimide derivative can form hydrogen bonds with specific residues like TYR58 and TRP173 in the SDH enzyme. acs.org

While direct molecular docking studies for this compound were not found, the methodology is applicable. Such a study would involve preparing the 3D structure of this compound and docking it into the active site of a relevant biological target. The resulting binding energies and interaction patterns could then be used to predict its potential biological activity.

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. nih.govuni-kiel.de This computational method can be used to assess the stability of a ligand-protein complex predicted by molecular docking and to further refine the understanding of their interactions. nih.gov